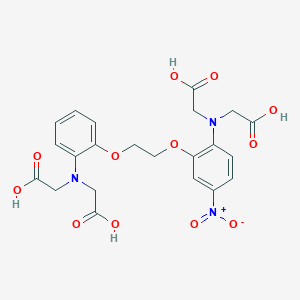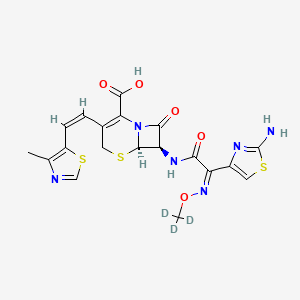
Cefditoren-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefditoren-d3 is a deuterium-labeled version of cefditoren, a third-generation cephalosporin antibiotic. Cefditoren is commonly used to treat bacterial infections, particularly those affecting the respiratory tract and skin. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefditoren-d3 involves the incorporation of deuterium atoms into the cefditoren molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The process involves several steps, including the preparation of intermediates and the final coupling reaction to form the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of cefditoren, with additional steps to ensure the incorporation of deuterium. The process involves large-scale chemical reactions under controlled conditions to produce the compound in sufficient quantities for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Cefditoren-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions result in modified this compound molecules with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cefditoren-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of cefditoren. The deuterium labeling allows researchers to track the compound’s behavior in the body more accurately. Applications include:
Chemistry: Studying the chemical properties and reactions of this compound.
Biology: Investigating the biological effects and interactions of the compound with cellular components.
Medicine: Understanding the pharmacokinetics, distribution, and metabolism of cefditoren in the body.
Industry: Developing new formulations and improving the efficacy of cefditoren-based treatments.
Wirkmechanismus
Cefditoren-d3, like cefditoren, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies.
Vergleich Mit ähnlichen Verbindungen
Cefditoren-d3 can be compared with other deuterium-labeled antibiotics and third-generation cephalosporins. Similar compounds include:
Cefpodoxime-d3: Another deuterium-labeled cephalosporin used for similar research purposes.
Cefixime-d3: A deuterium-labeled version of cefixime, used to study its pharmacokinetics and metabolism.
Cefdinir-d3: A deuterium-labeled version of cefdinir, used in pharmacokinetic studies.
This compound is unique in its specific labeling and the particular research applications it serves. Its use in tracking and studying the pharmacokinetics of cefditoren provides valuable insights that are not easily obtained with non-labeled compounds.
Eigenschaften
Molekularformel |
C19H18N6O5S3 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2D3 |
InChI-Schlüssel |
KMIPKYQIOVAHOP-IYBINBMQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |
Kanonische SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)


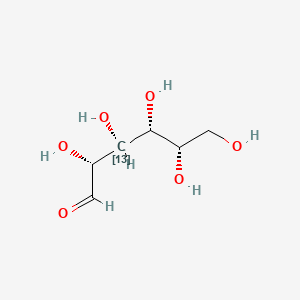
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
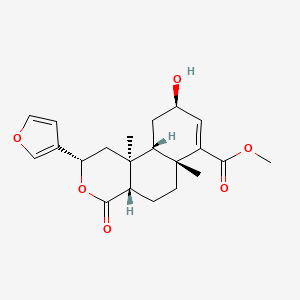
![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
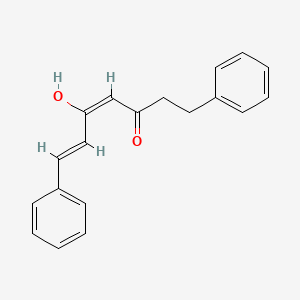
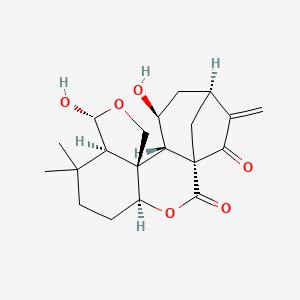
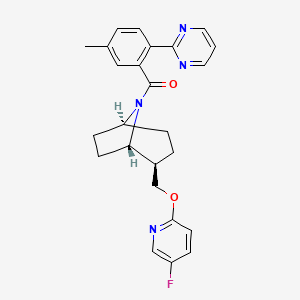
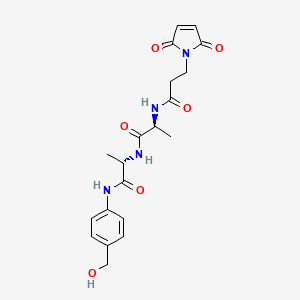
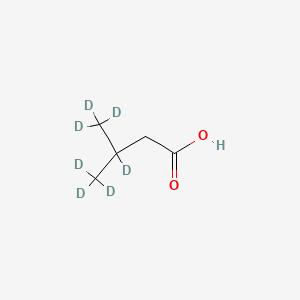
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
